molecular formula C10H4Cl2N4O3S B2699395 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide CAS No. 946207-97-2

2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2699395
CAS No.: 946207-97-2
M. Wt: 331.13
InChI Key: UJTCZBHMMGWDQP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed by the reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

    Coupling with Thiophene Derivative: The final step involves coupling the synthesized isoxazole and oxadiazole rings with a thiophene derivative, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene.

    2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene.

Uniqueness

2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of its heterocyclic rings and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N4O3S/c11-6-3-4(7(12)20-6)8(17)14-10-16-15-9(18-10)5-1-2-13-19-5/h1-3H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTCZBHMMGWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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